molecular formula C11H19NO3 B8221424 Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate

Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate

Cat. No.: B8221424
M. Wt: 213.27 g/mol
InChI Key: MXPQKYCZYLJXGE-UHFFFAOYSA-N
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Description

Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate is an organic compound with a complex structure that includes an oxetane ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate typically involves multiple steps. One common synthetic route starts with the preparation of 3-methyloxetan-3-ylmethanol, which is then converted into the corresponding amine through a series of reactions. The final step involves the esterification of the amine with ethyl acrylate under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the oxetane ring to a more reduced form.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate involves its interaction with specific molecular targets. The oxetane ring and amino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)acrylate
  • 3-Methyl-3-oxetanemethanol

Uniqueness

Ethyl 2-({[(3-methyloxetan-3-yl)methyl]amino}methyl)prop-2-enoate is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

ethyl 2-[[(3-methyloxetan-3-yl)methylamino]methyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-4-15-10(13)9(2)5-12-6-11(3)7-14-8-11/h12H,2,4-8H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPQKYCZYLJXGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CNCC1(COC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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